(5-Methylpyridin-2-yl)zinc pivalate solution

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

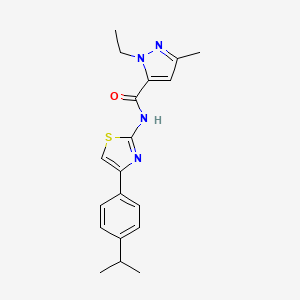

(5-Methylpyridin-2-yl)zinc pivalate solution is a novel zinc-containing compound that has recently been developed for use in laboratory experiments. It is a highly reactive and versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry. This compound has been shown to be a promising alternative to traditional catalysts and reagents for a variety of laboratory processes. In

Applications De Recherche Scientifique

Catalysis in Organic Synthesis : (5-Methylpyridin-2-yl)zinc pivalate solution is used in cobalt-catalyzed cross-couplings between alkenyl acetates and aryl or alkenyl zinc pivalates. This process is applicable to a variety of functionalized aryl zinc pivalates and enables electrophilic alkenylations at ambient temperature (Li & Knochel, 2018).

Development of Storable Solid Heterocyclic Organozinc Reagents : Research has been conducted on the preparation and reactivity of solid heterocyclic organozinc reagents, namely N-protected (1H-tetrazol-5-yl)zinc pivalates. These reagents show appreciable air and moisture stability and are synthesized using TMPZnCl·Mg(OPiv)2. They are used for cross-couplings and copper-catalyzed electrophilic aminations to access functionalized 1H-tetrazoles (Knochel, Tüllmann, & Steiner, 2020).

Modeling the Active Site of Zinc Phosphoesterases : A dinuclear zinc(II) complex using a ligand related to (5-Methylpyridin-2-yl)zinc pivalate serves as a functional model for zinc phosphoesterases with dinuclear active sites. This model helps in understanding the hydrolytic efficacy of these enzymes (Das et al., 2014).

Coordination Chemistry and Crystallography : Studies on zinc(II) or cadmium(II) pivalates reveal insights into the coordination capabilities of metal ions and steric features of organic ligands. This research contributes to understanding the formation of mono- or binuclear zinc(II) and cadmium(II) pivalates and their molecular structures (Nikolaevskii et al., 2018).

Enhanced Air and Moisture Stability of Organozinc Reagents : Organozinc species, including (5-Methylpyridin-2-yl)zinc pivalate, are used in carbon–carbon and carbon–heteroatom bond-forming reactions. Recent developments focus on enhancing the air and moisture stability of these reagents, expanding their applications in organic synthesis (Chen, Ellwart, Malakhov, & Knochel, 2017).

Luminescent Sensors for Environmental Monitoring : Zinc(II) metal–organic frameworks (MOFs) containing (5-Methylpyridin-2-yl)zinc pivalate demonstrate potential as recyclable multi-responsive luminescent sensors for detecting contaminants like Cr(III), Cr(VI), and 4-nitrophenol in water, showcasing their environmental applications (Guo et al., 2017).

Propriétés

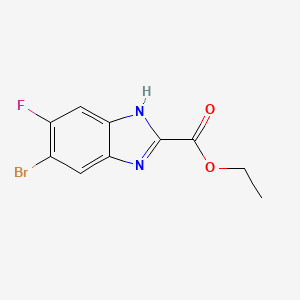

IUPAC Name |

zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKMFDZVIYMZOE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

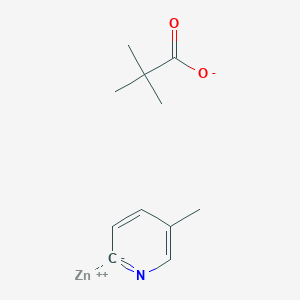

CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 139271030 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2510908.png)

![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol](/img/structure/B2510916.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2510926.png)

![7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2510928.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)